2-iodo-1-methyl-1H-imidazole

Catalog No.
S707612
CAS No.
37067-95-1
M.F
C4H5IN2
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-1-methyl-1H-imidazole

CAS Number

37067-95-1

Product Name

2-iodo-1-methyl-1H-imidazole

IUPAC Name

2-iodo-1-methylimidazole

Molecular Formula

C4H5IN2

Molecular Weight

208 g/mol

InChI

InChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3

InChI Key

BKRACZNEJSCZML-UHFFFAOYSA-N

SMILES

CN1C=CN=C1I

Canonical SMILES

CN1C=CN=C1I

2-Iodo-1-methyl-1H-imidazole is an organic compound with the molecular formula C4H5IN2C_4H_5IN_2 and a molecular weight of approximately 208.00 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, along with a methyl group and an iodine atom attached to the carbon framework. The compound is characterized by its unique structure that provides distinct chemical properties, making it valuable in various applications, particularly in the pharmaceutical industry .

Synthesis and Characterization:

2-Iodo-1-methyl-1H-imidazole is a heterocyclic compound containing an imidazole ring with a methyl group attached at position 1 and an iodine atom at position 2. While its natural occurrence is not reported, it can be synthesized through various methods, including the reaction of N-methylimidazole with iodine monochloride []. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 2-iodo-1-methyl-1H-imidazole might hold potential in several scientific research areas, including:

  • Medicinal Chemistry: The imidazole ring is a common structural motif found in various bioactive molecules. Studies have explored the potential of 2-iodo-1-methyl-1H-imidazole derivatives as antimicrobials, with some derivatives exhibiting activity against specific bacterial strains []. However, further research is needed to determine their efficacy and safety for therapeutic applications.
  • Organic Synthesis: The presence of the iodine atom makes 2-iodo-1-methyl-1H-imidazole a valuable intermediate in organic synthesis. Its reactivity allows its participation in various substitution and coupling reactions, enabling the construction of more complex molecules with desired functionalities [].
  • Material Science: Imidazole derivatives have been investigated for their potential applications in material science, particularly in the development of ionic liquids. These are salts with liquid properties at room temperature and offer unique properties for various applications, including catalysis and separation processes. Research suggests that 2-iodo-1-methyl-1H-imidazole could be a potential precursor for the synthesis of ionic liquids with specific properties.
Due to the presence of the iodine atom, which can act as a leaving group. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Coupling Reactions: It can be involved in Ullmann coupling reactions, where it acts as a coupling partner for aryl or vinyl halides to form biaryl compounds.
  • Halogenation: The compound can undergo further halogenation under specific conditions, potentially leading to more complex halogenated imidazoles .

Research indicates that 2-iodo-1-methyl-1H-imidazole exhibits biological activity that may be beneficial in medicinal chemistry. It has been studied for its potential role as an intermediate in the synthesis of pharmaceutical compounds. Some studies suggest it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects and mechanisms of action .

The synthesis of 2-iodo-1-methyl-1H-imidazole typically involves:

  • Iodination of 1-methylimidazole: This method employs iodine or iodinating agents to introduce the iodine atom at the second position of the imidazole ring.
  • Ullmann Coupling: This reaction can be utilized to create 2-iodo-1-methyl-1H-imidazole from suitable precursors under copper catalysis, allowing for the formation of carbon-carbon bonds .

2-Iodo-1-methyl-1H-imidazole finds applications primarily in:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs and biologically active compounds.
  • Chemical Research: Used in studies involving imidazole derivatives and their reactivity.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Several compounds share structural similarities with 2-iodo-1-methyl-1H-imidazole. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
1-Methylimidazole616-47-7Lacks halogen substitution; simpler structure
2-Bromo-1-methylimidazole37067-95-0Contains bromine instead of iodine
4,5-Diiodo-1-methylimidazole37067-96-2Contains two iodine atoms, increasing reactivity
2-Iodoacetic acid630-64-0Iodine attached to acetic acid; different functional group

The presence of iodine in 2-iodo-1-methyl-1H-imidazole distinguishes it from other imidazole derivatives, contributing to its unique reactivity and potential applications in drug development .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

37067-95-1

Wikipedia

2-Iodo-1-methyl-1H-imidazole

Dates

Modify: 2023-08-15

Explore Compound Types